DuP 734

準備方法

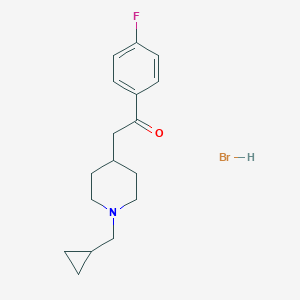

DuP 734の合成には、ピペリジン環の調製から始まるいくつかのステップが含まれます。重要な中間体である1-(シクロプロピルメチル)-4-(2’-(4’‘-フルオロフェニル)-2’-オキソエチル)-ピペリジンは、アルキル化、環化、およびフッ素化を含む一連の反応によって合成されます。 最終生成物は、中間体を臭化水素酸と反応させて臭化水素酸塩を形成することにより得られます .

化学反応の分析

DuP 734は、以下を含むさまざまな化学反応を起こします。

酸化: 対応するオキソ誘導体に変換することができます。

還元: 還元反応は、オキソ基をヒドロキシル誘導体に変換することができます。

科学的研究への応用

化学: 受容体結合研究におけるリガンドとして使用されます。

生物学: 神経シグナル伝達と受容体相互作用への影響について調査されました。

医学: 運動副作用なしに統合失調症を治療する可能性を秘めた抗精神病薬としての特性について探求されています。

科学的研究の応用

Antipsychotic Properties

DuP 734 has been extensively researched for its antipsychotic potential. Studies suggest that it may provide therapeutic benefits for conditions such as schizophrenia without the typical motor side effects associated with dopamine antagonists. In animal models, this compound demonstrated efficacy in reducing aggressive behavior and enhancing the effects of other antipsychotics like haloperidol without inducing catalepsy, a common side effect of many antipsychotic medications .

Case Study: Efficacy in Animal Models

- Study Design : Rats were administered varying doses of this compound to assess its effects on avoidance behavior and aggression.

- Findings : At doses as low as 1.9 mg/kg, this compound significantly reduced isolation-induced aggression and mescaline-induced scratching behavior, indicating its potential as a non-dopaminergic antipsychotic agent .

Receptor Binding Studies

This compound serves as a valuable ligand in receptor-binding studies due to its high affinity for sigma and 5-HT2 receptors. This property allows researchers to explore the mechanisms of neurotransmitter modulation and receptor interactions in the central nervous system.

Neuropharmacological Research

The compound has also been investigated for its broader implications in neuropharmacology. Research indicates that this compound could influence dopaminergic function through serotonergic pathways, providing insights into the complex interactions between different neurotransmitter systems.

Research Insights

- Dopaminergic Modulation : this compound's ability to enhance the potency of haloperidol suggests that it may have a unique role in modulating dopaminergic activity without directly antagonizing dopamine receptors .

- Potential Applications : The findings support further exploration into this compound's use in treating mood disorders and other conditions where serotonin modulation is beneficial.

作用機序

DuP 734は、シグマおよび5-ヒドロキシトリプタミン2受容体を拮抗することにより効果を発揮します。これらの受容体に高い親和性で結合し、その活性を阻害し、神経伝達物質の放出を調節します。 このメカニズムは、特に統合失調症の陰性症状を軽減することにより、その抗精神病薬としての特性に貢献すると考えられています .

類似の化合物との比較

This compoundは、シグマおよび5-ヒドロキシトリプタミン2受容体に対する高い選択性、およびドーパミン受容体に対する低い親和性においてユニークです。類似の化合物には以下が含まれます。

ハロペリドール: ドーパミン受容体に対する高い親和性を持つ典型的な抗精神病薬。

リスペリドン: ドーパミン受容体とセロトニン受容体の両方に親和性を持つ非定型抗精神病薬。

クロザピン: ドーパミン受容体とセロトニン受容体を含む幅広い受容体プロファイルを有する別の非定型抗精神病薬。this compoundのユニークさは、選択的な受容体プロファイルであり、他の抗精神病薬に関連する運動副作用なしに、抗精神病薬の利点をもたらす可能性があります

類似化合物との比較

DuP 734 is unique in its high selectivity for sigma and 5-hydroxytryptamine2 receptors, with low affinity for dopamine receptors. Similar compounds include:

Haloperidol: A typical antipsychotic with high affinity for dopamine receptors.

Risperidone: An atypical antipsychotic with affinity for both dopamine and serotonin receptors.

Clozapine: Another atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors. This compound’s uniqueness lies in its selective receptor profile, which may offer antipsychotic benefits without the motor side effects associated with other antipsychotics

生物活性

DuP 734, chemically known as 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine hydrobromide, is a compound of significant interest in pharmacology due to its unique receptor profile and potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores the biological activity of this compound, highlighting its receptor affinities, mechanisms of action, and relevant research findings.

This compound exhibits high affinity for the sigma-1 receptor (Ki = 10 nM) and the serotonin 5-HT2 receptor (Ki = 15 nM), while showing low affinity for dopamine receptors (Ki > 1000 nM) . The low affinity for dopamine receptors distinguishes this compound from traditional antipsychotics, which often target these receptors. This unique binding profile suggests that this compound may modulate neurotransmitter systems involved in mood and cognition without the common side effects associated with dopamine antagonism.

Comparative Receptor Affinities

The following table summarizes the receptor affinities of this compound compared to other known antipsychotic agents:

| Compound Name | Sigma-1 Receptor Ki (nM) | 5-HT2 Receptor Ki (nM) | Dopamine Receptor Ki (nM) | Notable Features |

|---|---|---|---|---|

| This compound | 10 | 15 | >1000 | Low side effects potential |

| Clozapine | N/A | N/A | D4 antagonist | Effective against treatment-resistant schizophrenia |

| Risperidone | N/A | N/A | D2 antagonist | Commonly used atypical antipsychotic |

| Sertindole | N/A | N/A | D2 antagonist | Unique dual action on serotonin and dopamine receptors |

| Lurasidone | N/A | N/A | D2 antagonist | Broad spectrum of activity with lower side effects |

Pharmacological Effects

This compound has been investigated for its potential antipsychotic effects. Preclinical studies indicate that it can effectively inhibit receptor activity related to serotonin and sigma pathways, leading to behavioral effects consistent with antipsychotic activity. For instance, oral administration of this compound blocked 5-hydroxy-L-tryptophan (5-HTP)-induced head twitches in rats, indicating its role as a serotonin antagonist .

Case Studies and Experimental Findings

In experimental settings, this compound demonstrated a dose-dependent antagonistic effect on dopamine neuronal activity in the substantia nigra when administered alongside selective sigma ligands. The effective doses were recorded as follows:

These findings suggest that this compound not only interacts with sigma receptors but also modulates serotonin pathways effectively.

Potential Applications

Given its pharmacological profile, this compound is being explored for its potential applications in treating psychiatric disorders such as:

- Schizophrenia

- Depression

The ability to selectively target sigma and serotonin receptors positions this compound as a promising candidate for developing novel therapeutic strategies that could circumvent some limitations of existing treatments.

特性

IUPAC Name |

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIAKMYJFJBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159263 | |

| Record name | DuP 734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135135-87-4 | |

| Record name | DuP 734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135135874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DuP 734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37356QT0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。